1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone
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Overview
Description
1,1’-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is a heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 1,1’-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent FGFR inhibitory activity , which results in the inhibition of these processes and thus, the downstream signaling pathways.
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of these pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
The synthesis of 1,1’-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone typically involves the condensation of 5-methyl-1H-pyrrolo[2,3-b]pyridine with ethanone derivatives under specific reaction conditions . One common method includes the use of potassium hydroxide in methanol at 50°C for 5 hours, followed by refluxing with triethylsilane and trifluoroacetic acid in acetonitrile for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1,1’-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the pyridine ring, forming halogenated derivatives.
Common reagents and conditions used in these reactions include potassium hydroxide, methanol, triethylsilane, and trifluoroacetic acid . Major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1,1’-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone can be compared with other pyrrolopyridine derivatives such as:
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone
- Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
These compounds share similar structural features but differ in their functional groups and specific biological activities. The unique combination of the pyrrolo[2,3-b]pyridine core with ethanone groups in 1,1’-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-acetyl-5-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-4-10-11(8(2)15)6-14(9(3)16)12(10)13-5-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIYQWHKYITYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673642 |
Source
|
Record name | 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-87-0 |
Source
|
Record name | 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)bis[ethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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